
Alfuzosin
描述
Alfuzosin is a medication belonging to the class of alpha-1 adrenergic receptor antagonists. It is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. By relaxing the muscles in the prostate and bladder neck, this compound helps improve urine flow and reduce symptoms associated with benign prostatic hyperplasia .
准备方法
合成路线和反应条件
阿夫唑嗪的合成涉及多个步骤。一种常见的方法是从丁香醛的硝化开始,生成6-硝基丁香醛。然后将该化合物氧化形成相应的酸,随后使用亚硫酰氯卤化。所得产物与氨进行酰胺化反应,生成4,5-二甲氧基-2-硝基苯甲酰胺。然后将硝基还原形成2-氨基-4,5-二甲氧基苯甲酰胺,该化合物与尿素反应生成6,7-二甲氧基喹唑啉-2,4-二酮。 最后,通过一系列涉及N-甲基丙烷-1,3-二胺和四氢-2-呋喃甲酸的反应,将该化合物转化为阿夫唑嗪 .
工业生产方法
在工业环境中,阿夫唑嗪盐酸盐通常通过使N-甲基-N'-四氢呋喃基丙二胺与三甲基氰基硅烷在氧化剂的存在下反应来制备,以获得中间体。 然后对该中间体进行进一步处理以生成阿夫唑嗪盐酸盐 .
化学反应分析
反应类型
阿夫唑嗪会发生各种化学反应,包括:
氧化: 其合成的初始步骤涉及丁香醛氧化为相应的酸。
还原: 4,5-二甲氧基-2-硝基苯甲酰胺中的硝基被还原形成2-氨基-4,5-二甲氧基苯甲酰胺。
取代: 用亚硫酰氯对酸进行卤化,以及随后与氨进行酰胺化反应是其合成中的关键取代反应。
常用试剂和条件
氧化剂: 用于丁香醛的氧化。
还原剂: 用于硝基的还原。
亚硫酰氯: 用于卤化。
氨: 用于酰胺化。
形成的主要产物
在阿夫唑嗪的合成过程中形成的主要产物包括6-硝基丁香醛,4,5-二甲氧基-2-硝基苯甲酰胺,2-氨基-4,5-二甲氧基苯甲酰胺和6,7-二甲氧基喹唑啉-2,4-二酮 .
科学研究应用
Treatment of Benign Prostatic Hyperplasia (BPH)
Alfuzosin is primarily used to manage lower urinary tract symptoms (LUTS) related to BPH. A systematic review indicated that this compound significantly improves various symptoms of BPH, including:
- Frequent urination
- Urgency
- Weak urine stream
- Straining during urination
In a two-year study involving 839 men, this compound demonstrated a reduction in the International Prostate Symptom Score (IPSS) by 38.5%, with many patients reporting symptom relief within two weeks .
Impact on Sexual Function
Interestingly, this compound may also have positive effects on sexual function. The same study noted improvements in sexual drive, erection quality, ejaculation satisfaction, and overall sexual life satisfaction among participants . This contrasts with other alpha-blockers, which often have higher rates of sexual side effects.
Cardiovascular Safety
This compound has been shown to be well-tolerated from a cardiovascular perspective. In patients receiving antihypertensive medications or those with existing cardiovascular conditions, this compound did not significantly alter blood pressure levels . This makes it a safer option for patients who may be at risk for cardiovascular complications.
Comparative Efficacy
This compound's efficacy has been compared with other alpha-blockers like tamsulosin and doxazosin. Studies indicate that while all these medications are effective in treating BPH, this compound tends to have a lower incidence of adverse sexual effects .
Medication | Efficacy | Sexual Side Effects | Cardiovascular Effects |
---|---|---|---|
This compound | High | Low | Minimal |
Tamsulosin | High | Moderate | Minimal |
Doxazosin | High | Higher | Moderate |
Case Studies and Research Findings
Several studies support the clinical applications of this compound:
- Long-term Efficacy Study : A two-year open-label study showed significant improvement in LUTS among men treated with this compound, with high patient satisfaction rates reported .
- Safety Profile Review : A systematic review highlighted this compound's favorable safety profile compared to older alpha-blockers, emphasizing its low rate of ejaculatory disorders and minimal cardiovascular impact .
作用机制
阿夫唑嗪通过选择性抑制下尿路中的α-1肾上腺素受体起作用。这些受体在前列腺、前列腺包膜、前列腺尿道和膀胱颈部含量丰富。通过阻断这些受体,阿夫唑嗪会导致这些区域的平滑肌放松,从而改善尿流并减轻良性前列腺增生的症状。 此外,阿夫唑嗪还减弱了儿茶酚胺的血管收缩作用,从而导致外周血管扩张 .
相似化合物的比较
阿夫唑嗪经常与其他用于治疗良性前列腺增生的α-1肾上腺素受体拮抗剂进行比较,例如坦索罗辛、多沙唑嗪和特拉唑嗪。虽然所有这些化合物的作用机制都是放松前列腺和膀胱颈部的平滑肌,但阿夫唑嗪的独特之处在于它具有较高的泌尿选择性和较低的性副作用发生率,与较早的α-阻滞剂相比。 其他类似化合物包括非那雄胺和度他雄胺,它们是5-α还原酶抑制剂,通过减小前列腺尺寸来治疗良性前列腺增生 .
生物活性
Alfuzosin is a selective antagonist of the alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound has garnered attention due to its efficacy in alleviating lower urinary tract symptoms (LUTS) associated with BPH, alongside its relatively favorable side effect profile compared to other alpha-blockers. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
This compound selectively inhibits alpha-1 adrenergic receptors (α1-ARs), which are predominantly found in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, this compound causes relaxation of the smooth muscle, thereby improving urine flow and reducing urinary symptoms associated with BPH. The receptor selectivity of this compound is crucial as it minimizes systemic effects that are common with non-selective alpha-blockers.
Receptor Selectivity
The selectivity of this compound for different α1-AR subtypes is critical for its therapeutic effects:
Receptor Subtype | Location | Role |
---|---|---|
α1-A | Prostate tissue | Predominantly mediates contraction |
α1-B | Vascular smooth muscle | Involved in vasoconstriction |
α1-D | Bladder | Plays a role in bladder function |
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by good absorption and metabolism:
- Absorption : this compound is well absorbed from the gastrointestinal tract with an absolute bioavailability ranging from 49% to 64% when taken with food. Peak plasma concentrations (Cmax) are typically reached within 8 hours after administration.
- Distribution : The volume of distribution is approximately 3.2 L/kg, indicating significant tissue uptake, particularly in the prostate. It is moderately bound to plasma proteins (82% to 90%).
- Metabolism : The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4). Only about 11% of the administered dose is excreted unchanged in urine.
- Elimination : this compound is primarily eliminated through feces (69%) and urine (24%), with a half-life ranging from 5 to 8 hours depending on individual metabolic rates.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating BPH-related symptoms. A notable randomized controlled trial involving 390 men demonstrated significant improvements in urinary symptoms as measured by the International Prostate Symptom Score (IPSS):
Treatment Group | Change in IPSS (%) | Maximum Flow Rate Change (ml/s) |
---|---|---|
This compound | -31 | +2.4 |
Placebo | -18 | +1.1 |
In this study, this compound was associated with a significant increase in maximum flow rate and a reduction in residual urine volume compared to placebo. The results indicated that this compound effectively alleviates LUTS while maintaining a good safety profile.
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include dizziness and headache; however, these occur at rates similar to placebo. Importantly, this compound does not exhibit a first-dose phenomenon, which is often seen with other alpha-blockers. The incidence of vasodilatory events was low, indicating minimal cardiovascular impact:
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Dizziness | 3.1 | 3.6 |
Headache | Similar rates | Similar rates |
Case Studies
Several case studies have further illustrated the effectiveness and safety of this compound:
- Elderly Patients with BPH : A study focusing on elderly patients showed that this compound significantly improved urinary symptoms without notable adverse cardiovascular effects.
- Patients with Comorbidities : In patients with concomitant cardiovascular diseases, this compound demonstrated efficacy comparable to placebo while maintaining safety.
属性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-68-1 (hydrochloride) | |
Record name | Alfuzosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048549 | |
Record name | Alfuzosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.56X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH). | |
Record name | Alfuzosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
81403-80-7 | |
Record name | Alfuzosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfuzosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfuzosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 81403-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alfuzosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFUZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。